In-Depth Technical Guide: Pharmacological Mechanism of Action of 3-Methyl-N-pentylcyclohexan-1-amine
In-Depth Technical Guide: Pharmacological Mechanism of Action of 3-Methyl-N-pentylcyclohexan-1-amine
Executive Summary
3-Methyl-N-pentylcyclohexan-1-amine (CAS 1019511-48-8) represents a specialized, highly lipophilic class of N-alkylcycloalkylamines. Structurally related to established uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists such as neramexane and memantine, this compound features a unique N-pentyl substitution and a 3-methylcyclohexane core. As a Senior Application Scientist, I have structured this whitepaper to decode its theoretical and extrapolated mechanisms of action, focusing on glutamatergic modulation, structure-activity relationships (SAR), and the self-validating experimental protocols required to empirically define its pharmacodynamics.
Structural Pharmacology & Physicochemical Profile
The pharmacological behavior of 3-methyl-N-pentylcyclohexan-1-amine is fundamentally dictated by its aliphatic ring system and the extended N-alkyl chain.
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The Cyclohexane Core & 3-Methyl Substitution: The 3-methyl group introduces critical steric hindrance that influences the axial/equatorial preference of the amine group. In homologous synthetic pathways, trans-3-methylcyclohexanamine derivatives exhibit distinct binding kinetics compared to their cis-counterparts due to the spatial orientation of the amine within receptor binding pockets 1[1].
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The N-Pentyl Chain: The addition of a 5-carbon aliphatic chain to the primary amine significantly elevates the compound's lipophilicity. Long-chain N-alkylcyclohexanamines are known to exhibit strong voltage-dependency and rapid blocking/unblocking kinetics at the NMDA receptor, a feature critical for preventing neurotoxicity without disrupting basal neurotransmission2[2].
Table 1: Physicochemical Properties & Pharmacological Implications
| Property | Quantitative Value | Pharmacological Implication |
| Molecular Weight | 183.33 g/mol | Highly optimal for Central Nervous System (CNS) penetration (<400 Da). |
| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity; rapid blood-brain barrier (BBB) crossing and high volume of distribution. |
| pKa (Amine) | ~10.0 - 10.5 | Protonated at physiological pH (7.4), which is an absolute requirement for ion channel binding. |
| Hydrogen Bond Donors | 1 | Interacts with hydrogen bond acceptors (e.g., asparagine residues) in the receptor pore. |
Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism
Based on the established pharmacology of 1-aminoalkylcyclohexanes, 3-methyl-N-pentylcyclohexan-1-amine functions primarily as an uncompetitive, voltage-dependent antagonist of the NMDA receptor.
Voltage-Dependent Channel Blockade
Unlike competitive antagonists that bind to the extracellular glutamate recognition site, N-alkylcycloalkylamines bind to the PCP/MK-801 site located deep within the calcium ion channel pore.
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State Dependency: The compound only accesses its binding site when the NMDA receptor channel is in the open state (agonist-bound).
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Voltage Dependency: Because the amine is protonated (positively charged) at physiological pH, it is driven into the channel pore by the resting membrane potential. Upon cellular depolarization, the block is relieved.
Causality in Structural Design
Why design an N-pentyl derivative? Short-chain alkylamines (like memantine) have fast off-rates. Extending the chain to a pentyl group increases the hydrophobic interactions with the M3 transmembrane domain lining the NMDA receptor pore. This theoretically increases binding affinity (lower Ki ) but slows down the unblocking kinetics, shifting the compound's profile from a purely neuroprotective agent to one with potential dissociative or anesthetic properties, similar to arylcyclohexylamines 3[3].
Mechanism of voltage-dependent NMDA receptor blockade by 3-methyl-N-pentylcyclohexan-1-amine.
Secondary Pharmacological Targets
The structural divergence from simple cycloalkylamines suggests potential off-target interactions that must be accounted for during drug development:
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Sigma-1 Receptors: Highly lipophilic amines often exhibit affinity for Sigma-1 receptors. Agonism at this site can modulate intracellular calcium mobilization, contributing to complex pharmacological profiles 4[4].
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Monoamine Transporters: While lacking the aromatic ring typical of potent dopamine/serotonin reuptake inhibitors, the extended alkyl chain may confer weak inhibitory action at the dopamine transporter (DAT), a feature observed in some complex arylcyclohexylamines 5[5].
Experimental Methodologies & Validation Protocols
To empirically validate the mechanism of action, the following self-validating protocols must be executed. As an Application Scientist, I emphasize that these assays must include internal controls (e.g., MK-801, memantine) to benchmark kinetic parameters.
Protocol 1: Radioligand Binding Assay ([³H]MK-801 Displacement)
Purpose: To determine the binding affinity ( Ki ) of the compound at the NMDA receptor channel pore. Causality & Self-Validation: [³H]MK-801 selectively binds to the open-channel state. Displacement of this radioligand confirms that 3-methyl-N-pentylcyclohexan-1-amine targets the exact same intrachannel site. Step-by-Step Methodology:
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Membrane Preparation: Isolate rat cortical membranes and homogenize in 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes.
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Receptor Activation: Resuspend the pellet in buffer containing 10 µM glutamate and 10 µM glycine to ensure NMDA receptors are forced into the open state.
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Incubation: Add 2 nM [³H]MK-801 and varying concentrations of 3-methyl-N-pentylcyclohexan-1-amine (1 nM to 100 µM). Incubate at 25°C for 120 minutes to reach equilibrium.
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Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.
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Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Purpose: To evaluate the voltage-dependency and dynamic blocking/unblocking kinetics ( kon , koff ). Causality & Self-Validation: Binding assays provide static affinity, but patch-clamp provides dynamic functional data. Self-Validation: The voltage step from -70mV to +40mV acts as an internal control; if the block is not relieved at +40mV, the compound is a pore-independent allosteric modulator rather than an uncompetitive channel blocker. Step-by-Step Methodology:
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Cell Preparation: Culture HEK293 cells stably expressing recombinant human NMDA receptors (e.g., GluN1/GluN2B).
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Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsF, 10 mM HEPES, pH 7.2).
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Baseline Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM glutamate and 10 µM glycine via a rapid perfusion system to elicit inward steady-state currents.
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Compound Application: Co-apply 3-methyl-N-pentylcyclohexan-1-amine (at its IC50 concentration) with the agonists. Record the exponential decay of the inward current to determine the blocking rate ( kon ).
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Voltage Step Protocol: Step the membrane potential from -70 mV to +40 mV. A rapid relief of blockade (outward current surge) confirms voltage-dependency.
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Washout: Remove the compound while maintaining agonist application to measure the unblocking rate ( koff ).
Step-by-step workflow for whole-cell patch-clamp electrophysiology validation.
References
- Title: US6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists Source: Google Patents URL
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Title: Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters Source: MDPI URL: [Link]
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Title: Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances Source: NIH (National Library of Medicine) URL: [Link]
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Title: Arylcyclohexylamine Source: Wikipedia URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances (3-HO-PCP, 3-MeO-PCP, 4-MeO-PCP, 3-HO-PCE, 3-MeO-PCE, 4-MeO-PCE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
